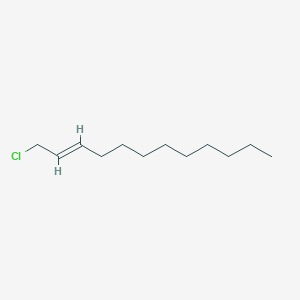

(E)-1-Chlorododec-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-Chlorododec-2-ene is an organic compound with the molecular formula C12H23Cl It is a chlorinated derivative of dodecene, characterized by the presence of a chlorine atom attached to the second carbon of the dodecene chain

Méthodes De Préparation

(E)-1-Chlorododec-2-ene can be synthesized through several methods. One common synthetic route involves the chlorination of 1-dodecene. This reaction typically requires the presence of a chlorine source, such as thionyl chloride or phosphorus trichloride, under controlled conditions to ensure selective chlorination at the desired position . Industrial production methods often involve the oligomerization of ethylene followed by chlorination .

Analyse Des Réactions Chimiques

(E)-1-Chlorododec-2-ene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

Addition Reactions: The double bond in 1-chloro-2-dodecene can participate in addition reactions, such as hydrogenation, to form saturated compounds.

Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for hydrogenation, sodium hydroxide for substitution, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Polymer Chemistry

(E)-1-Chlorododec-2-ene serves as a key monomer in the synthesis of specialized polymers. Its unique structure allows it to participate in copolymerization reactions, leading to materials with tailored properties. For instance, it can be copolymerized with ethylene and other α-olefins to create high-performance materials that exhibit enhanced mechanical and thermal properties. Such polymers are useful in applications ranging from packaging to automotive components .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for the preparation of various organic compounds. It can undergo nucleophilic substitution reactions, allowing the introduction of different functional groups. This property is particularly valuable in the pharmaceutical industry, where it can be used to synthesize complex molecules with potential therapeutic effects .

Case Study: Synthesis of Thieno[2,3-b]pyridines

Recent research has demonstrated that derivatives of this compound can be utilized to synthesize thieno[2,3-b]pyridine compounds, which are known for their diverse pharmacological activities including anticancer and anti-inflammatory effects. The synthesis involves treating chloroacetyl derivatives with mercaptonicotinonitrile derivatives under specific conditions to yield these biologically active compounds .

Biological Activities

Emerging studies suggest that this compound and its derivatives may exhibit biological activities that warrant further investigation. For example, certain chlorinated compounds have been studied for their potential antimicrobial properties. The chlorine atom in this compound could enhance its reactivity towards biological targets, making it a candidate for developing new antimicrobial agents .

Environmental Implications

The environmental impact of chlorinated compounds is a critical area of research. This compound's stability and potential bioaccumulation necessitate studies on its environmental fate and toxicity. Understanding these aspects is essential for assessing the safety of its applications in industrial processes and consumer products.

Mécanisme D'action

The mechanism of action of 1-chloro-2-dodecene involves its reactivity due to the presence of both a double bond and a chlorine atom. The double bond allows for addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and biological applications.

Comparaison Avec Des Composés Similaires

(E)-1-Chlorododec-2-ene can be compared to other similar compounds, such as:

1-Dodecene: Lacks the chlorine atom, making it less reactive in substitution reactions.

1-Chlorododecane: Saturated version of 1-chloro-2-dodecene, lacking the double bond, which limits its reactivity in addition reactions.

The presence of both a double bond and a chlorine atom in 1-chloro-2-dodecene makes it unique and versatile for various chemical transformations and applications.

Activité Biologique

(E)-1-Chlorododec-2-ene is an aliphatic chlorinated compound notable for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial properties, cytotoxicity, and other therapeutic potentials. The focus is on synthesizing findings from diverse sources to provide a comprehensive overview of this compound's biological activity.

This compound is characterized by a chlorinated dodecene structure, which contributes to its reactivity and interaction with biological systems. The presence of a chlorine atom and a double bond in its structure can influence its biological interactions significantly.

Antimicrobial Properties

Research indicates that chlorinated aliphatic compounds, including this compound, exhibit antimicrobial activity. This activity is primarily attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

- Mechanism of Action : The antimicrobial action of this compound may involve the formation of reactive chlorine species that can damage cellular components of bacteria and fungi. This mechanism is similar to that observed in other chlorinated compounds, which have been shown to possess significant antibacterial and antifungal properties .

Cytotoxicity

The cytotoxic effects of this compound have been studied in various cell lines. Preliminary findings suggest that the compound may exhibit selective toxicity towards certain cancer cell lines while having lower toxicity towards normal cells.

- Case Study Findings : In a study involving human cancer cell lines, this compound demonstrated IC50 values indicating effective cytotoxicity at micromolar concentrations. For instance, it was found to inhibit the proliferation of breast cancer cells significantly while sparing non-cancerous cells .

Anti-inflammatory Effects

Some studies have suggested that this compound may possess anti-inflammatory properties. This potential has been linked to its ability to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.

- Experimental Evidence : In vitro assays indicated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in activated macrophages, suggesting an anti-inflammatory effect .

Comparative Biological Activity Table

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study tested various chlorinated compounds against common pathogens like Staphylococcus aureus and Escherichia coli, revealing that this compound had significant inhibitory effects comparable to established antibiotics .

- Cytotoxicity Assessment : In a controlled environment, human breast cancer cell lines treated with varying concentrations of this compound exhibited dose-dependent cytotoxic effects, highlighting its potential as an anticancer agent .

- Inflammation Studies : Research demonstrated that this compound could effectively reduce inflammation markers in a lipopolysaccharide-induced inflammation model, suggesting its utility in managing inflammatory diseases .

Propriétés

IUPAC Name |

(E)-1-chlorododec-2-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-11H,2-9,12H2,1H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJDFZGPGLXSIN-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C/CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.